n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-5-10-8-2-3-11-12(8)6-7/h2-3,5-6,9H,4H2,1H3 |
InChI Key |
KDKRQWBDKWHGON-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
- Starting materials: 5-Aminopyrazole derivatives and 1,3-diketones or β-ketoesters.
- Conditions: Acidic media, commonly acetic acid with catalytic sulfuric acid, at room temperature or elevated temperatures.
- Outcome: Formation of pyrazolo[1,5-a]pyrimidine core with high yields (87–95%).
For example, Ahmad Poursattar Marjani et al. reported that stirring 1 mmol of 5-aminopyrazole with 2 mmol of 1,3-diketone in acetic acid and a drop of concentrated sulfuric acid yields pyrazolo[1,5-a]pyrimidine derivatives efficiently.
Oxidative Cyclization and Cross-Dehydrogenative Coupling (CDC)
An alternative and environmentally friendly method involves oxidative cyclization under oxygen atmosphere using acetic acid as solvent and promoter. This method has been shown to yield pyrazolo[1,5-a]pyridine derivatives in up to 94% yield under optimized conditions (6 equivalents of acetic acid, oxygen atmosphere, 130 °C, 18 hours). Although this method is described for pyrazolo[1,5-a]pyridines, similar oxidative cyclization strategies can be adapted for pyrazolo[1,5-a]pyrimidine systems.
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | Oxygen | 94 |
Table 1. Effect of acetic acid equivalents and atmosphere on yield of pyrazolo[1,5-a]pyridine derivatives via CDC reaction.
Specific Preparation of this compound
While explicit synthetic routes for this compound are scarce, the compound can be logically synthesized by adapting known methods for pyrazolo[1,5-a]pyrimidine derivatives:
Starting from 5-Aminopyrazole
- React 5-aminopyrazole with a suitable 1,3-biselectrophilic compound that introduces the methanamine side chain with a methyl substitution on the nitrogen.
- Cyclocondensation under acidic conditions forms the pyrazolo[1,5-a]pyrimidine core.
- Subsequent functionalization or protection/deprotection steps may be necessary to install the N-methylmethanamine substituent at the 6-position.
Suzuki Coupling and Nucleophilic Substitution
According to Stypik et al., derivatives of pyrazolo[1,5-a]pyrimidine can be prepared via multi-step sequences involving:
- Chlorination of hydroxylated pyrazolo[1,5-a]pyrimidine intermediates with phosphorus oxychloride.
- Nucleophilic substitution of chlorine atoms with amines or amine derivatives.
- Suzuki coupling reactions to introduce various substituents on the bicyclic core.
This approach could be adapted to introduce the N-methylmethanamine substituent at the 6-position through nucleophilic substitution of a suitable leaving group (e.g., chlorine) with methylamine.
Proposed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5-Aminopyrazole + β-dicarbonyl + H2SO4/AcOH | 87–95 | Formation of pyrazolo[1,5-a]pyrimidine core |
| 2 | Chlorination | Phosphorus oxychloride | ~61 | Introduction of chloro substituent at position 6 or 7 |
| 3 | Nucleophilic substitution | Methylamine, K2CO3, room temperature | ~94 | Substitution of chlorine with N-methylmethanamine group |
| 4 | Purification | Crystallization or chromatography | - | Isolation of pure compound |
Table 2. Generalized synthetic steps adapted for this compound preparation.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern.
- Infrared Spectroscopy (IR): Functional group identification.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Melting Point Determination: Purity and identity check.
Research Discoveries and Optimization
- Methyl substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine ring enhances biological activity and selectivity, as demonstrated in related derivatives.
- The choice of reaction conditions, such as solvent, temperature, and atmosphere (oxygen vs. inert), significantly affects yields and purity.
- Multi-step syntheses involving Suzuki coupling and nucleophilic substitution provide versatility in modifying the pyrazolo[1,5-a]pyrimidine core for tailored biological properties.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Structural and Activity Comparisons
Substitution Patterns and Target Specificity
- Position 6 Modifications: The methylamine group in the target compound contrasts with propanol () or acetylhydrazone () substituents in analogs. These differences likely alter solubility and hydrogen-bonding capacity, impacting target selectivity. For instance, propanol-substituted derivatives may enhance kinase binding through polar interactions , while acetylhydrazones improve antifungal activity via electrophilic reactivity .
- Position 5 and 7 Modifications: Antitumor activity in 5-aminomethyl-7-anilino derivatives () highlights the importance of aromatic and amine groups at these positions.
Heterocycle Hybridization
- Oxadiazole and Thiadiazole Hybrids (): Incorporating 1,3,4-oxadiazole or thiadiazole rings enhances herbicidal and fungicidal activities, likely due to increased metabolic stability and redox activity. The target compound’s simpler pyrazolo-pyrimidine core may limit these effects but improve pharmacokinetic properties .
- Triazine vs. Pyrimidine Cores : Pyrazolo-triazines () exhibit anticancer activity but lack the pyrimidine ring’s electron-rich environment, which is critical for π-stacking in kinase binding .
Chirality and Bioactivity
- Chiral Centers: demonstrates that introducing chirality in acetylhydrazone derivatives improves antifungal activity.
Biological Activity
n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases implicated in cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes both pyrazole and pyrimidine moieties. The molecular formula is with a molecular weight of 162.19 g/mol. The compound features a methyl group attached to the nitrogen atom of the methanamine side chain, which may influence its biological activity and selectivity towards various targets .
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family, including this compound, exhibit significant inhibitory effects on kinases such as Pim-1 and Flt-3. These kinases are critical in various cancer pathways, making them attractive targets for therapeutic intervention.
Inhibition of Kinases
- Pim-1 Kinase : this compound has shown potential as a selective inhibitor of Pim-1 kinase, which plays a role in cell survival and proliferation in cancer cells. The compound demonstrated submicromolar potency in inhibiting phosphorylation of BAD protein in cell-based assays .
- Flt-3 Kinase : This compound also exhibits activity against Flt-3 kinase, which is involved in hematopoietic cell signaling and is often mutated in acute myeloid leukemia (AML). Inhibiting Flt-3 can lead to reduced proliferation of cancerous cells .
Biological Evaluation
The biological evaluation of this compound has been conducted through various assays to assess its cytotoxicity and effectiveness against different cancer cell lines.
Case Studies and Assay Results
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG2 (liver cancer) | 45 | Strong inhibition observed |
| HeLa (cervical cancer) | 38.44 | Significant cytotoxic effects noted |
| GM-6114 (normal fibroblasts) | 80.06 | Minimal toxicity to healthy cells |
The results indicate that this compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblasts .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors to construct the pyrazolo[1,5-a]pyrimidine core. Various synthetic routes have been explored to enhance the yield and purity of this compound .
Q & A
Q. What are the common synthetic routes for n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine, and how can purity be optimized during combinatorial synthesis?
The compound is typically synthesized via combinatorial chemistry using pyrazolo[1,5-a]pyrimidine as a privileged scaffold. A key strategy involves activating intermediates like p-nitrophenyl esters, followed by scavenging p-nitrophenol to streamline purification. Scavenging reagents (e.g., polymer-bound amines) improve yield and purity by removing excess reactants . For regioselective functionalization, novel catalysts (e.g., acid/base bifunctional systems) can enhance control over substituent placement .
Q. Which spectroscopic techniques are most effective for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular structures. For example, HRMS (ESI) with <2 ppm mass accuracy validates the molecular formula, while H NMR can distinguish regioisomers based on coupling patterns in the pyrimidine ring . Elemental analysis (e.g., C, H, N percentages) further corroborates purity .
Q. How can researchers assess the biological activity of this compound in kinase inhibition assays?
Standard protocols include in vitro kinase inhibition assays (e.g., ADP-Glo™) using recombinant DDR1 or CDK4/6 enzymes. Dose-response curves (IC) and combination index (CI) analyses (via CalcuSyn software) quantify potency and synergy with other inhibitors (e.g., palbociclib) . Cell-based proliferation assays (e.g., SRB or MTT) in cancer models (e.g., MCF7) validate cellular efficacy .
Advanced Research Questions
Q. How can structural modifications improve selectivity for DDR1 over other kinases?
Introducing substituents at position 3 of the pyrazolo[1,5-a]pyrimidine core (e.g., ethynylbenzamide groups) enhances DDR1 binding affinity. Computational docking studies reveal that hydrophobic interactions with DDR1's hinge region (e.g., Lys624) are critical. Bioisosteric replacement of the methanamine group with bulkier moieties (e.g., morpholine) reduces off-target effects on structurally similar kinases like DDR2 .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions (e.g., ATP concentrations) or cell-line genetic backgrounds. Meta-analyses using standardized protocols (e.g., fixed ATP levels at values) and isogenic cell lines (e.g., PIK3CA/AKT1 mutants) isolate compound-specific effects. Cross-validation with orthogonal assays (e.g., thermal shift binding) confirms target engagement .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselective synthesis of 5- or 7-substituted derivatives requires careful control of reaction conditions. For example, a one-pot, three-step protocol using bifunctional catalysts (e.g., Lewis acid/base systems) directs substituents to the 5-position with >90% selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients further modulate reaction pathways .
Q. What computational tools predict the pharmacokinetic properties of derivatives?
In silico ADMET models (e.g., SwissADME or pkCSM) estimate solubility, bioavailability, and CYP450 interactions. Molecular dynamics simulations (e.g., Desmond) assess binding stability in DDR1's active site, while QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with IC values .
Q. How do toxicity profiles of pyrazolo[1,5-a]pyrimidine derivatives compare to lead compounds?
Acute toxicity is evaluated via in vivo studies (e.g., rodent LD) and in vitro cytotoxicity panels (e.g., HepG2 for hepatotoxicity). Structural alerts (e.g., Michael acceptors) are minimized to reduce reactive metabolite formation. Safety data sheets recommend handling protocols (e.g., PPE for inhalation risks) based on acute exposure limits .
Methodological Tables
Table 1. Key Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2. Biological Activity of Select Derivatives
| Compound | Target | IC (nM) | Selectivity (vs. DDR2) | Reference |
|---|---|---|---|---|
| 7-rh benzamide derivative | DDR1 | 214 | >100-fold | |
| DMH3 | CDK4/6 | 150 | 50-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
